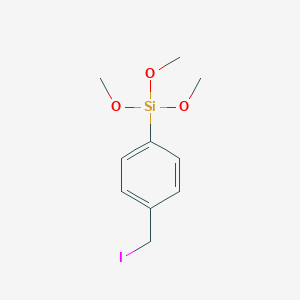
(4-(Iodomethyl)phenyl)trimethoxysilane
描述
4-(Iodomethyl)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with an iodomethyl group and a trimethoxysilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenylsilane typically involves the reaction of 4-(iodomethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-(Iodomethyl)phenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodomethyl group in 4-(Iodomethyl)phenylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Hydrolysis: The trimethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in the presence of a catalytic amount of acid or base to facilitate the reaction.
Condensation Conditions: Condensation reactions may require heating and the removal of water to drive the reaction to completion.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyltrimethoxysilanes can be obtained.
Hydrolysis Products: Silanols and methanol are the primary products of hydrolysis.
Condensation Products: Polymeric siloxanes are formed through condensation reactions.
科学研究应用
Chemistry:
Surface Modification: 4-(Iodomethyl)phenylsilane is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.
Drug Delivery: Its ability to form stable siloxane bonds makes it useful in the design of drug delivery systems that require controlled release and stability.
Industry:
Coatings and Adhesives: 4-(Iodomethyl)phenylsilane is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Science: It is employed in the synthesis of functional polymers with tailored properties for specific applications.
作用机制
The mechanism of action of 4-(Iodomethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions The hydrolysis of the trimethoxysilane moiety produces silanol groups, which can further condense to form siloxane bonds These reactions are crucial for its applications in surface modification and polymer synthesis
相似化合物的比较
Trimethoxyphenylsilane: Similar to 4-(Iodomethyl)phenylsilane but lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, which can affect the hydrolysis and condensation rates.
Trimethoxy(2-phenylethyl)silane: Features a phenylethyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness: The presence of the iodomethyl group in 4-(Iodomethyl)phenylsilane provides unique reactivity, allowing for selective functionalization through nucleophilic substitution. This makes it a valuable compound for applications requiring specific modifications and functional group introductions.
属性
CAS 编号 |
83594-96-1 |
|---|---|
分子式 |
C10H15IO3Si |
分子量 |
338.21 g/mol |
IUPAC 名称 |
[4-(iodomethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H15IO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
InChI 键 |
QSTDYFRJMHVDDK-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C1=CC=C(C=C1)CI)(OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
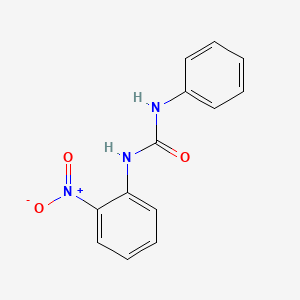
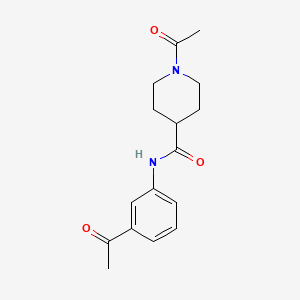
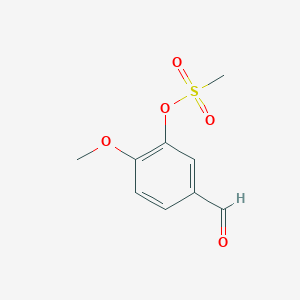

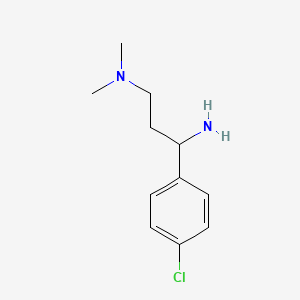
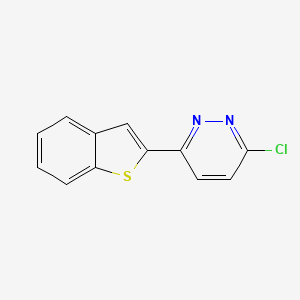
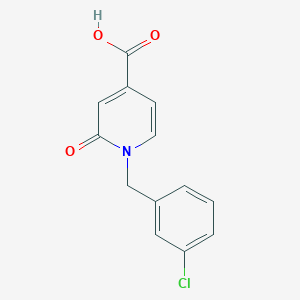
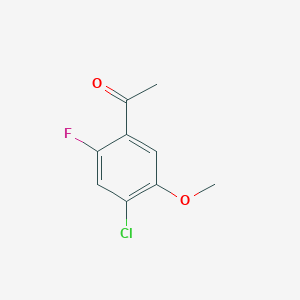
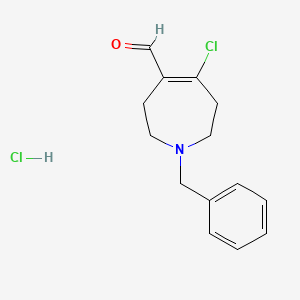
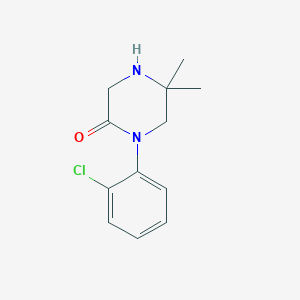
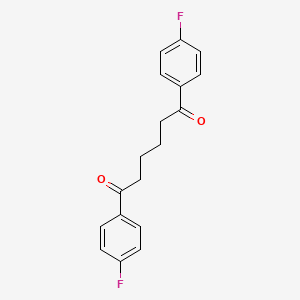
![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)
